Celangulatin C

Botanical insecticide Celastrus angulatus sesquiterpene polyol ester

Celangulatin C is a β-dihydroagarofuran sesquiterpene polyol ester belonging to the insecticidal secondary metabolites isolated from Celastrus angulatus (Celastraceae). First reported alongside its congeners celangulatin D, E, and F from the root bark of C.

Molecular Formula C32H42O13
Molecular Weight 634.7 g/mol
Cat. No. B12390426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelangulatin C
Molecular FormulaC32H42O13
Molecular Weight634.7 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C
InChIInChI=1S/C32H42O13/c1-16(2)27(37)40-15-31-25(43-19(5)35)21(41-17(3)33)14-30(8,39)32(31)24(36)22(29(6,7)45-32)23(42-18(4)34)26(31)44-28(38)20-12-10-9-11-13-20/h9-13,16,21-26,36,39H,14-15H2,1-8H3/t21-,22+,23-,24?,25-,26+,30-,31-,32-/m0/s1
InChIKeyQCSQJHAIHSGQLC-DHDOOOSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Celangulatin C for Botanical Insecticide Research: Core Identity and Procurement Starting Point


Celangulatin C is a β-dihydroagarofuran sesquiterpene polyol ester belonging to the insecticidal secondary metabolites isolated from Celastrus angulatus (Celastraceae) [1]. First reported alongside its congeners celangulatin D, E, and F from the root bark of C. angulatus via bioassay-guided fractionation, the molecule (CAS 1000784-44-0, molecular formula C32H42O13, MW 634.67) is characterized by a multi-acetylated sesquiterpene core bearing a benzoyloxy substituent at C-1 [1]. Its documented biological activity is insecticidal, demonstrated through a lethal-dose bioassay against Mythimna separata (oriental armyworm) larvae [1].

Why Celangulatin C Cannot Be Treated as Interchangeable with Other Celastrus-Derived Sesquiterpenes


The β-dihydroagarofuran sesquiterpene polyol esters from Celastrus angulatus form a structurally diverse library in which the number, position, and identity of ester substituents (acetate, isobutyrate, benzoate) dictate insecticidal potency. Direct substitution of Celangulatin C with a close congener without quantitative justification is scientifically unsound because the published lethal-dose values against Mythimna separata span nearly an 8-fold range among co-isolated analogs [1]. Furthermore, the structural subclass of the molecule—polyol ester versus pyridine alkaloid—determines the putative molecular target, with the polyol ester series targeting V-ATPase in lepidopteran midgut cells, whereas the alkaloid series (celangulatin G, H, I) acts through distinct mechanisms [2]. Selecting Celangulatin C without verifying its identity and differential potency profile risks compromising experimental reproducibility across insecticide discovery programs.

Head-to-Head Evidence for Prioritizing Celangulatin C Over Its Closest Celangulatin Analogs


Insecticidal Potency Differentiation: Celangulatin C vs. Celangulatin E and Celangulatin F in Mythimna separata Larvae

In the primary isolation study reporting all four novel congeners, Celangulatin C exhibited an LD50 of 280.4 μg/mL against Mythimna separata larvae, representing a 5.9-fold higher potency than Celangulatin E (LD50 = 1656.4 μg/mL) but 1.3-fold lower potency than Celangulatin F (LD50 = 210.5 μg/mL) in the same oral toxicity bioassay [1]. This places Celangulatin C as the intermediate-potency member of the polyol ester series, offering a balance between the weak activity of Celangulatin E and the higher—but potentially more synthetically or biosynthetically constrained—activity of Celangulatin F [1]. The quantification uses the conventional probit-analysis-derived median lethal dietary concentration (μg/mL) and was obtained from the low-polar toluene extract of C. angulatus root bark, with all four congeners isolated in parallel bioassay-guided steps [1].

Botanical insecticide Celastrus angulatus sesquiterpene polyol ester

Structural Identity and Ester Substitution Pattern as a Procurement-Quality Discriminator

Celangulatin C is unambiguously distinguished from its co-isolated polyol ester congeners Celangulatin D, E, and F by its specific ester substitution pattern confirmed through comprehensive 1D- and 2D-NMR and mass spectrometric analysis [1]. The IUPAC name (3S,4S,5S,5aS,6R,7S,9S,9aS)-5-(benzoyloxy)-9,10-dihydroxy-5a-((isobutyryloxy)methyl)-2,2,9-trimethyloctahydro-2H-3,9a-methanobenzo[b]oxepine-4,6,7-triyl triacetate encodes the unique combination of benzoyloxy at C-5, isobutyryloxymethyl at C-5a, and three acetoxy groups at C-4, C-6, and C-7 that defines this molecule [1]. The presence of the benzoyloxy substituent—absent in many other celangulatins—is a key structural discriminant detectable by aromatic proton signals in the 1H-NMR spectrum, enabling identity verification upon receipt of the compound [1].

Natural product authentication NMR fingerprinting sesquiterpene ester

Structural Subclass Differentiation: Polyol Ester vs. Pyridine Alkaloid Celangulatins and Target Engagement Implications

Celangulatin C belongs to the polyol ester subclass of Celastrus sesquiterpenes, which is mechanistically distinct from the pyridine alkaloid subclass (celangulatins G, H, I). Computational and biochemical evidence indicates that β-dihydroagarofuran polyol esters, including celangulatin-class molecules, interact with the H subunit of the vacuolar-type ATPase (V-ATPase) in lepidopteran larval midgut cells, disrupting transmembrane pH homeostasis and nutrient transport [1]. The pyridine alkaloid congeners (celangulatin G, H, I), by contrast, exhibit KD50 values ranging from 50.98 to 849.61 μg/g against M. separata and are structurally incapable of the same V-ATPase H-subunit binding due to the absence of the polyol ester pharmacophore [1][2]. This subclass-level differentiation means that Celangulatin C cannot be functionally substituted by any celangulatin alkaloid regardless of LD50 or KD50 values, because the molecular target and downstream toxicological cascade are fundamentally non-overlapping [1].

V-ATPase mechanism of action lepidopteran midgut

Research and Industrial Application Scenarios Where Celangulatin C Provides Selection-Advantage Evidence


Standard Reference Compound for Celastrus-Derived Polyol Ester SAR Campaigns

Celangulatin C serves as a quantitatively characterized benchmark within polyol ester structure-activity relationship studies. Its intermediate LD50 of 280.4 μg/mL [1] provides a calibrated baseline against which synthetic or semi-synthetic derivatives can be compared for gain-of-potency evaluation. The co-isolated analogs Celangulatin E (LD50 = 1656.4 μg/mL) and Celangulatin F (LD50 = 210.5 μg/mL) bracket the activity range, enabling rank-order potency assignment for newly synthesized analogs [1].

V-ATPase H-Subunit Target Engagement Studies in Lepidopteran Midgut Models

For laboratories investigating vacuolar-type ATPase as an insecticidal target in lepidopteran pests, Celangulatin C represents a polyol ester subclass probe structurally consistent with the pharmacophore predicted to bind the V-ATPase H subunit [2]. Its use as a small-molecule tool compound is warranted by the subclass-level discrimination from pyridine alkaloid celangulatins (G, H, I), which do not engage the same target despite exhibiting insecticidal activity in leaf-disk assays [2][3].

Analytical Reference Material for Celastrus angulatus Extract Standardization

In quality-control workflows for botanical insecticide formulations derived from C. angulatus, Celangulatin C can function as a marker compound for the polyol ester fraction. Its resolved 1H-NMR fingerprint, including diagnostic aromatic proton signals from the benzoyloxy substituent, enables unambiguous identification in complex mixtures [1]. This is critical for batch-to-batch consistency verification in extract-based insecticide development programs.

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